3,5,5-Trimethylhexyl 2-hydroxybenzoate
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Overview
Description
3,5,5-Trimethylhexyl 2-hydroxybenzoate is an organic compound that belongs to the ester class of chemicals. It is derived from benzoic acid and is known for its unique structural properties, which include a 2-hydroxybenzoate group attached to a 3,5,5-trimethylhexyl chain. This compound is often used in various industrial and scientific applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhexyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3,5,5-trimethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the use of high-purity reactants and catalysts, as well as advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3,5,5-Trimethylhexyl 2-hydroxybenzoic acid.
Reduction: 3,5,5-Trimethylhexyl 2-hydroxybenzyl alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3,5,5-Trimethylhexyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexyl 2-hydroxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-hydroxybenzoic acid, which is known for its anti-inflammatory properties. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Another ester derivative with similar properties but different alkyl chain length.
Propyl 2-hydroxybenzoate: Similar in structure but with a propyl group instead of a 3,5,5-trimethylhexyl group.
Uniqueness
3,5,5-Trimethylhexyl 2-hydroxybenzoate is unique due to its bulky 3,5,5-trimethylhexyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications where other esters may not be suitable.
Properties
CAS No. |
89964-87-4 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl 2-hydroxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-12(11-16(2,3)4)9-10-19-15(18)13-7-5-6-8-14(13)17/h5-8,12,17H,9-11H2,1-4H3 |
InChI Key |
GMKRYHVGKWLRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1O)CC(C)(C)C |
Origin of Product |
United States |
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